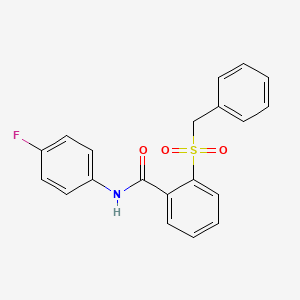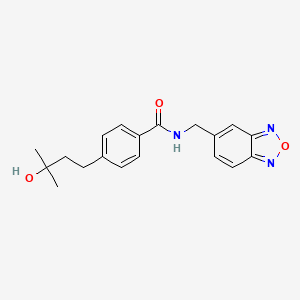![molecular formula C19H21F3N2O2 B5494620 3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)
3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a phenoxy group (Ph-O-), and a pyridine ring, which are common motifs in many active pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group has a significant electronegativity, which can affect the compound’s reactivity .Wirkmechanismus
The mechanism of action would depend on the specific biological target of this compound. Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2/c1-18(2,3)11-16(25)24-12-13-6-5-9-23-17(13)26-15-8-4-7-14(10-15)19(20,21)22/h4-10H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCBDBAOYGBBKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=C(N=CC=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5494549.png)


![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5494572.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5494576.png)


![2-{4-[4-hydroxy-1-(2-methoxyethyl)-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5494599.png)
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
![2-(2-hydroxyethyl)-6-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,4,5,6,7-hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one dihydrochloride](/img/structure/B5494638.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494651.png)